molecular formula C22H23N3O4S B2657091 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate CAS No. 851127-50-9

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate

Cat. No. B2657091
CAS RN: 851127-50-9
M. Wt: 425.5
InChI Key: IUTDBVSFTJOVPI-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate, also known as TBNPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate is not fully understood. However, it has been suggested that 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate exerts its biological activities through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate in lab experiments is its ease of synthesis, which allows for the production of large quantities of the compound. In addition, 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate has been shown to have low toxicity, making it a relatively safe compound to work with. However, one of the limitations of using 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate. One direction is the further exploration of its potential applications in medicinal chemistry, particularly in the development of novel anti-inflammatory and anti-cancer agents. Another direction is the synthesis of novel materials using 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate as a building block, with potential applications in optoelectronics and photonics. Finally, the development of more efficient synthesis methods for 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate could lead to increased production of the compound and its derivatives, allowing for further exploration of its potential applications.

Synthesis Methods

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate can be synthesized through a multistep process involving the reaction of tert-butyl hydrazine with 3-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with 2-nitrothiophenol. The final product is obtained through the reaction of the intermediate with methyl iodide.

Scientific Research Applications

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In environmental science, 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-methylbenzoate has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14-9-8-10-16(13-14)21(26)29-20-19(15(2)23-24(20)22(3,4)5)30-18-12-7-6-11-17(18)25(27)28/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTDBVSFTJOVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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